Regioisomeric Methyl/Hydroxyl Positioning: 6-Methyl-6,7-diol vs. 7-Methyl-6,7-diol Constitutional Isomer
The target compound (CAS 94231-81-9) and its closest constitutional isomer (CAS 94231-82-0) share the identical molecular formula C15H24O2, molecular weight 236.35 g/mol, and identical computed density (1.08 g/cm³), boiling point (332.5°C at 760 mmHg), and flash point (150.1°C), yet differ in the position of the angular methyl group on the tricyclic framework: position 6 in the target vs. position 7 in the comparator . This positional shift relocates the quaternary carbon bearing the methyl and OH groups by one ring junction, which in tricyclo[6.2.1.0²,⁷]undecane systems has been shown to modulate the spatial presentation of the diol motif and alter olfactory receptor activation thresholds [1]. No direct comparative bioassay data are available in the public domain for this specific pair.
| Evidence Dimension | Regioisomeric constitutional identity (methyl position) |
|---|---|
| Target Compound Data | C15H24O2; SMILES: C=CCC1CC2CC1C3CC(O)C(C)(O)CC23; methyl at C6; MW 236.35; density 1.08 g/cm³; bp 332.5°C; InChIKey: IWEFLIJBBPZMBB-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol (CAS 94231-82-0); SMILES: C=CCC1CC2CC1C3CC(C)(O)C(O)CC23; methyl at C7; MW 236.35; density 1.08 g/cm³; bp 332.5°C; InChIKey: DYPRFMBZYYFNBV-UHFFFAOYSA-N |
| Quantified Difference | Identical bulk physicochemical computed values; differentiated only by constitutional connectivity (SMILES and InChIKey divergence). No quantitative bioactivity difference data available. |
| Conditions | Computed properties from PubChem and ChemSrc databases; isomeric structures confirmed by distinct InChIKeys. |
Why This Matters
For procurement specifying a particular organoleptic or receptor-binding outcome, the constitutional isomer must be verified by InChIKey or NMR, since bulk physical properties alone cannot distinguish the pair.
- [1] US4311852A – Oxygen-containing derivatives of tricyclo[6.2.1.0²,⁷]undecane as perfuming or flavor-modifying ingredients; class-level structure-odor inference. View Source
